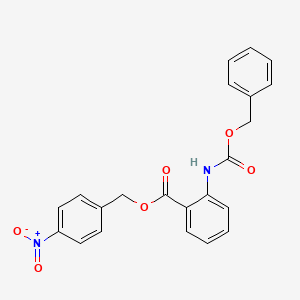
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a phenylmethoxycarbonylamino group, and a benzoate ester, making it a complex molecule with interesting reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-(phenylmethoxycarbonylamino)benzoic acid with (4-nitrophenyl)methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester and amide functionalities can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-Nitrophenyl)methyl benzoate: Lacks the phenylmethoxycarbonylamino group, making it less complex.
2-(Phenylmethoxycarbonylamino)benzoic acid: Lacks the nitrophenyl group, resulting in different reactivity.
(4-Nitrophenyl)methyl 2-aminobenzoate: Contains an amino group instead of the phenylmethoxycarbonylamino group.
Uniqueness
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate is unique due to the presence of both the nitrophenyl and phenylmethoxycarbonylamino groups, which confer distinct chemical and biological properties
特性
CAS番号 |
65992-14-5 |
|---|---|
分子式 |
C22H18N2O6 |
分子量 |
406.4 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C22H18N2O6/c25-21(29-14-17-10-12-18(13-11-17)24(27)28)19-8-4-5-9-20(19)23-22(26)30-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,26) |
InChIキー |
ZUWANASDNNHAPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



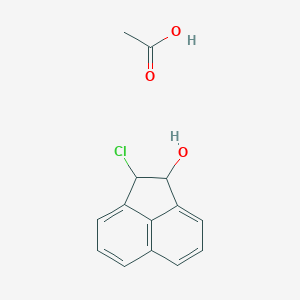
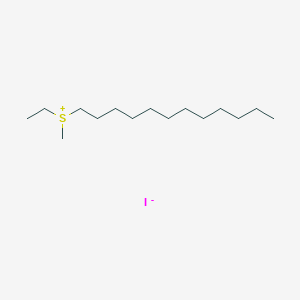
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
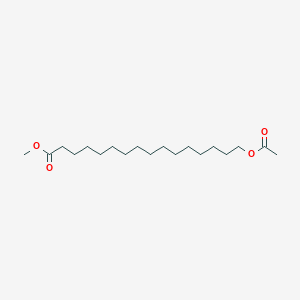

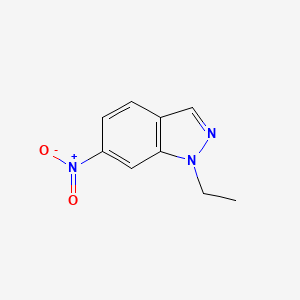
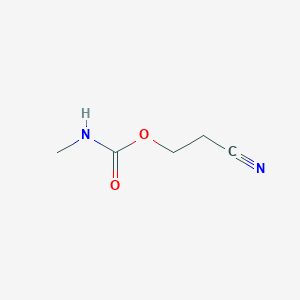

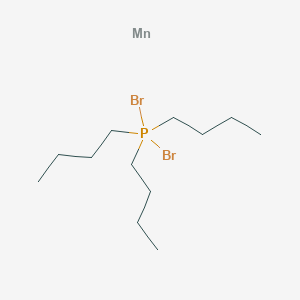
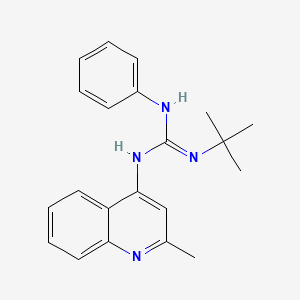
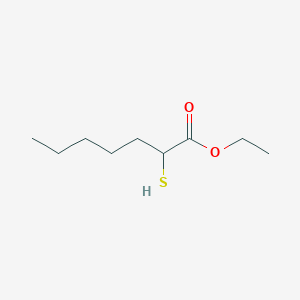
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
